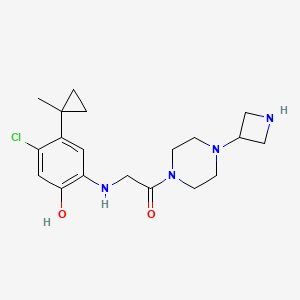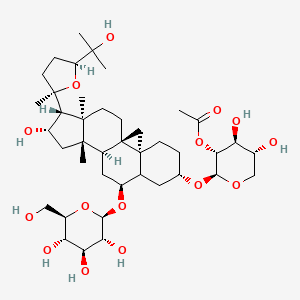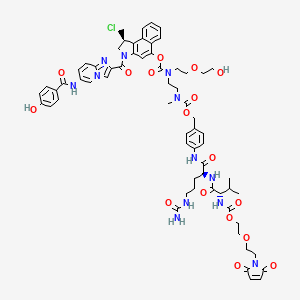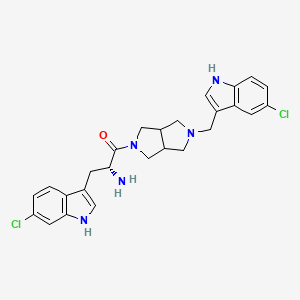
ARS-853 intermediate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ARS-853 intermediate is a selective covalent inhibitor of the KRAS G12C mutation, which is a common mutation found in various cancers, including lung, colorectal, and pancreatic cancers. This compound has shown promise in inhibiting the KRAS G12C mutation by binding to the mutant cysteine residue, thereby trapping the protein in its inactive state and preventing downstream oncogenic signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ARS-853 intermediate involves several key steps. Initially, the compound is synthesized through a series of chemical reactions that include nucleophilic substitution and cyclization reactions. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and continuous flow reactors to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
ARS-853 intermediate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and bases like sodium hydroxide. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific pH levels to ensure optimal reaction rates and product yields .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be further modified to enhance their biological activity and selectivity .
Scientific Research Applications
ARS-853 intermediate has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the biochemical properties of KRAS G12C and its role in cancer.
Biology: Employed in cell-based assays to investigate the effects of KRAS inhibition on cellular signaling pathways and cancer cell proliferation.
Medicine: Explored as a potential therapeutic agent for treating cancers harboring the KRAS G12C mutation.
Industry: Utilized in the development of new KRAS inhibitors and other targeted therapies for cancer treatment
Mechanism of Action
ARS-853 intermediate exerts its effects by covalently binding to the mutant cysteine residue in the KRAS G12C protein. This binding traps the protein in its inactive GDP-bound state, preventing it from activating downstream signaling pathways that promote cancer cell growth and survival. The compound specifically targets the switch-II pocket of KRAS G12C, which is critical for its oncogenic activity .
Comparison with Similar Compounds
Similar Compounds
Sotorasib (AMG 510): The first FDA-approved KRAS G12C inhibitor, used clinically to treat non-small cell lung cancer.
Adagrasib (MRTX849): A KRAS G12C inhibitor currently in clinical trials, showing promising results in various cancers.
Uniqueness of ARS-853 Intermediate
This compound is unique due to its specific binding to the switch-II pocket of KRAS G12C, which allows it to effectively inhibit the mutant protein’s activity. Its selectivity and covalent binding mechanism make it a valuable tool for studying KRAS biology and developing targeted cancer therapies .
Properties
Molecular Formula |
C19H27ClN4O2 |
|---|---|
Molecular Weight |
378.9 g/mol |
IUPAC Name |
1-[4-(azetidin-3-yl)piperazin-1-yl]-2-[4-chloro-2-hydroxy-5-(1-methylcyclopropyl)anilino]ethanone |
InChI |
InChI=1S/C19H27ClN4O2/c1-19(2-3-19)14-8-16(17(25)9-15(14)20)22-12-18(26)24-6-4-23(5-7-24)13-10-21-11-13/h8-9,13,21-22,25H,2-7,10-12H2,1H3 |
InChI Key |
CAWLMVFOLUPXFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)C2=CC(=C(C=C2Cl)O)NCC(=O)N3CCN(CC3)C4CNC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-[2-[2-(2-hexyldecanoyloxy)ethoxy]ethyl-(2-hydroxyethyl)amino]ethoxy]ethyl 2-hexyldecanoate](/img/structure/B15073886.png)


![1-[7-[[2-[4-(4-ethylpiperazin-1-yl)anilino]pyridin-4-yl]amino]-2,3-dihydroindol-1-yl]ethanone](/img/structure/B15073916.png)

![[(1S)-6-(3-fluorophenyl)sulfonyl-1,2,3,4-tetrahydronaphthalen-1-yl]methylurea](/img/structure/B15073925.png)
![8-Oxabicyclo[3.2.1]octan-3-ol, 3-[6-[(3R)-3-methyl-4-morpholinyl]-1-(1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]-, (3-endo)-](/img/structure/B15073927.png)

![1,8b-dihydroxy-6,8-dimethoxy-3a-(4-methoxyphenyl)-N,N-dimethyl-3-phenyl-2,3-dihydro-1H-cyclopenta[b]benzofuran-2-carboxamide](/img/structure/B15073933.png)
![1,5-dimethyl-~{N}-[(1~{R})-2-(methylamino)-1-(oxan-4-yl)-2-oxidanylidene-ethyl]-6-oxidanylidene-~{N}-[(2~{S})-2-phenyl-2-pyridin-2-yl-ethyl]pyridine-3-carboxamide](/img/structure/B15073949.png)
![9-fluoro-N-(furan-2-ylmethyl)-7-hydroxy-3-methyl-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B15073950.png)
![[(3S,10R,13S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B15073958.png)
![7-Oxo-5-phenyl-6-propyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B15073960.png)
![N-[4-(3-chloro-4-fluoroanilino)-7-(2-morpholin-4-ylethoxy)quinazolin-6-yl]prop-2-enamide](/img/structure/B15073962.png)
